![molecular formula C12H25ClN2O2 B1524092 tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride CAS No. 1159826-58-0](/img/structure/B1524092.png)
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride
Overview
Description
“tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride” is a chemical compound with the molecular formula C12H25ClN2O2 . It is related to the class of compounds known as piperidines .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride” consists of 12 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 264.792 Da .
Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “4-(Boc-aminoethyl)piperidine HCl” can be used as a functionalization reagent for the introduction of a primary and a tertiary amino group .
Antibacterial Applications
Some derivatives of this compound have shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The antibacterial action is suggested to be due to the dissipation of the bacterial membrane potential .
Inhibitor Synthesis
The compound has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . It has also been used in the optimization of an indole-based EZH2 inhibitor series .
Palladium-Catalyzed Synthesis
Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests potential applications of “4-(Boc-aminoethyl)piperidine HCl” in similar palladium-catalyzed reactions.
Synthesis of Pyrroles
Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates that “4-(Boc-aminoethyl)piperidine HCl” could potentially be used in similar synthetic pathways.
Pharmaceutical Building Block
“4-(Boc-aminoethyl)piperidine HCl” is considered a pharma building block , suggesting its potential use in the synthesis of a wide range of pharmaceutical compounds.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial properties, suggesting potential targets within bacterial cells .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to downstream effects on bacterial growth and survival .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to bacterial cell death due to the disruption of the membrane potential .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.
properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-ylethyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10;/h10,13H,4-9H2,1-3H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXNEXCLCANCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679394 | |
Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159826-58-0 | |
Record name | Carbamic acid, N-[2-(4-piperidinyl)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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